(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride
Description
The compound features a 2-bromo-4-fluorophenyl group and a cyclopropyl moiety attached to a methanamine backbone, with a hydrochloride counterion enhancing its stability and solubility. The bromo and fluoro substituents on the aromatic ring, combined with the cyclopropyl group, contribute to its unique steric and electronic properties, which may influence reactivity, bioavailability, and target binding in drug discovery contexts .
Properties
Molecular Formula |
C10H12BrClFN |
|---|---|
Molecular Weight |
280.56 g/mol |
IUPAC Name |
(2-bromo-4-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChI Key |
HQJHAORKOKOKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps:
-
Bromination and Fluorination: : The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Cyclopropylation: : The brominated and fluorinated phenylmethanamine is then subjected to cyclopropylation. This step involves the reaction with cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form the cyclopropyl group.
-
Formation of Hydrochloride Salt: : Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry
In organic chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl vs. Benzyl Substituents
- Cyclopropyl Group : Introduces significant ring strain and rigidity compared to the benzyl group in 2-bromo-4-fluorobenzylamine HCl. This may enhance metabolic stability and reduce off-target interactions in biological systems .
Halogenation Patterns
Molecular Weight and Lipophilicity
- The cyclopropyl derivative’s higher molecular weight (~280.35 g/mol vs. 240.5 g/mol for the benzyl analog) suggests increased lipophilicity (logP ~2.8 estimated), which could improve blood-brain barrier penetration compared to less lipophilic analogs like Entry 6 (logP ~1.5) .
Biological Activity
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name : (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- Molecular Formula : CHBrClFN
- Molecular Weight : 291.56 g/mol
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It has shown potential against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride. For instance, in a study evaluating its effects on different cancer cell lines, the compound demonstrated notable antiproliferative activity.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 12.5 | 85% |
| SK-MEL-5 (Melanoma) | 15.0 | 80% |
| HCT-116 (Colon) | 10.0 | 90% |
Data derived from in vitro assays comparing the compound's efficacy against established anticancer drugs.
The mechanism by which (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride exerts its biological effects may involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Preliminary results indicate effectiveness against various bacterial strains.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results illustrate the compound's potential as a broad-spectrum antimicrobial agent.
Case Studies
-
Case Study on Anticancer Activity :
A recent study published by MDPI evaluated the effect of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride on MDA-MB-468 breast cancer cells. The findings indicated that the compound reduced cell viability significantly through apoptosis induction, with an observed IC value of 12.5 µM. -
Case Study on Antimicrobial Properties :
In another investigation, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, suggesting its potential role in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
